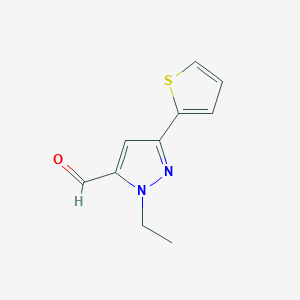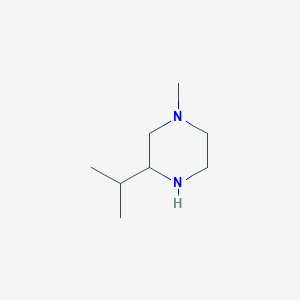
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Applications
One-Pot, Three-Component Synthesis : Utilizing "1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride" or similar reagents, researchers have developed efficient one-pot procedures for the regioselective synthesis of functionalized compounds. For example, the creation of 1,4-disubstituted 1,2,3-triazoles from primary amines and terminal acetylenes, showcasing an affordable and effective method for constructing structurally complex molecules (Smith et al., 2009).
Diazotransfer Reagent : The compound has been acknowledged for its role as a diazotransfer reagent, offering an equal performance to triflyl azide for converting primary amines into azides and activated methylene substrates into diazo compounds. This highlights its utility in synthesizing a wide array of functional groups, due to its stability and cost-effectiveness (Goddard-Borger & Stick, 2007).
Bioactive Molecule Development
Antimicrobial Compounds : Research into the synthesis of novel bioactive molecules, such as imidazo-[1,2-a]pyridine derivatives, has demonstrated the compound's utility in creating molecules with significant antimicrobial properties. These studies have led to the discovery of derivatives with potent activity against various bacterial and fungal strains, underscoring its potential in developing new antimicrobial agents (Desai et al., 2012).
Sulfamoyl Azides and Triazoles : The compound has been used to generate sulfamoyl azides from secondary amines, which react with alkynes to form 1-sulfamoyl-1,2,3-triazoles. These triazoles serve as shelf-stable progenitors of versatile reactive intermediates, suggesting its importance in synthetic organic chemistry and potential applications in drug development (Culhane & Fokin, 2011).
Propriétés
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-N-methylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S.ClH/c1-7-11-9(6-12(7)3)16(14,15)13-4-8(5-13)10-2;/h6,8,10H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACWFILRAUBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CC(C2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-methylazetidin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489417.png)

![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)





![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)
![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)

